2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride
Overview
Description
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a thieno[3,2-c]pyridine ring system, making it a subject of interest for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride typically involves the formation of the thieno[3,2-c]pyridine ring system followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-c]pyridine core.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and activities .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel bisulfate: A well-known antiplatelet drug that also contains a thieno[3,2-c]pyridine ring system.
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Another compound with a similar ring structure but different functional groups.
Uniqueness
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride is unique due to its specific acetic acid moiety attached to the thieno[3,2-c]pyridine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)6-10-3-1-8-7(5-10)2-4-13-8;/h2,4H,1,3,5-6H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMXJHJQPIDYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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